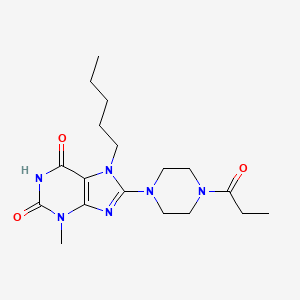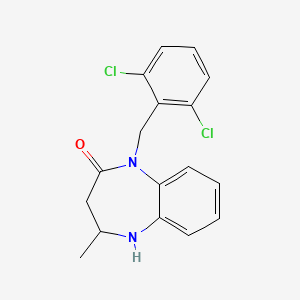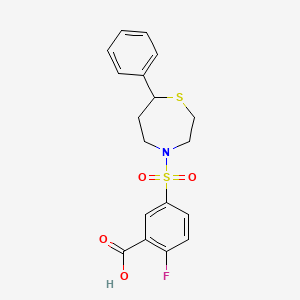![molecular formula C18H12BrN5O2 B2840076 4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-47-7](/img/structure/B2840076.png)
4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic heterocyclic compound . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidine core, a phenyl group, and a benzamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The pyrazolo[3,4-d]pyrimidine core, in particular, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, the molecular weight can be around 213.03 .Scientific Research Applications
Synthesis and Characterization
A broad range of studies focuses on the synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives, which include compounds structurally related to 4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide. These compounds are synthesized through various chemical reactions, including condensation, esterification, and cycloaddition reactions, to explore their chemical properties and potential applications in medicinal chemistry. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities, highlighting the versatility of these compounds in drug discovery (Rahmouni et al., 2016).
Biological Evaluation
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively evaluated for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These studies aim to identify potential therapeutic applications of these compounds. For example, Hebishy et al. (2020) described a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which showed significant antiviral activities against the H5N1 influenza virus, demonstrating the potential of these compounds in antiviral therapy (Hebishy et al., 2020).
Intermolecular Interactions and Molecular Modelling
The study of intermolecular interactions in compounds similar to 4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide provides insights into their stability, reactivity, and potential binding mechanisms to biological targets. Saeed et al. (2020) reported the synthesis, X-ray structure characterization, and DFT calculations of antipyrine derivatives, offering a deeper understanding of the molecular basis of their biological activities (Saeed et al., 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death or apoptosis .
Pharmacokinetics
The compound’s pharmacokinetic properties were predicted using in silico ADMET studies and drug-likeness studies . These studies showed suitable pharmacokinetic properties, which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against various cell lines . Most notably, it has shown potent dual activity against the examined cell lines and CDK2 . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class to which this compound belongs, can be affected by microwave-assisted reactions . , which can influence the compound’s action and stability.
properties
IUPAC Name |
4-bromo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O2/c19-13-8-6-12(7-9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-4-2-1-3-5-14/h1-11H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECTXQQTVPCHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2839993.png)
![Oxamide, N-(4-fluorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B2839994.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2839995.png)



![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840000.png)


![3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2840006.png)
![1-[(3-Chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840007.png)


